Chromium chloride

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Metallic chromium has no biological activity. Chromium is referred as a glucose tolerance factor. This glucose tolerance factor is a complex of molecules. Glycine, cysteine, glutamic acid and nicotinic acid along with chromium form this complex. The aim of this study was to evaluate the impact of three different chromium forms as chromic chloride (CrCl3), chromium picolinate (CrPic), and a newly synthesized complex of chromium chelated with small peptides (CrSP) on glucose uptake and metabolism in vitro. In cultured skeletal muscle cells, chromium augmented insulin-stimulated glucose uptake and metabolism as assessed by a reduced glucose concentration of culture medium. At the molecular level, insulin significantly increased the mRNA levels of insulin receptor (IR), glucose transporter 4 (GLUT4), glycogen synthase (GS), and uncoupling protein-3 (UCP3), and these impacts can be enhanced by the addition of chromium, especially in the form of CrSP. Collectively, results of this study demonstrate that chromium improves glucose uptake and metabolism through upregulating the mRNA levels of IR, GLUT4, GS, and UCP3 in skeletal muscle cells, and CrSP has higher efficacy on glucose uptake and metabolism compared to the forms of CrCl3 and CrPic. |

|---|---|

CAS-Nummer |

10025-73-7 |

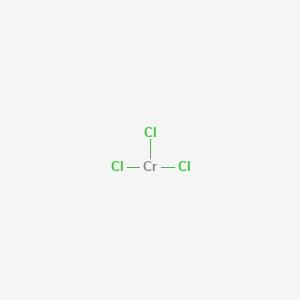

Molekularformel |

Cl3Cr |

Molekulargewicht |

158.35 g/mol |

IUPAC-Name |

chromium(3+) trichloride |

InChI |

InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

QSWDMMVNRMROPK-UHFFFAOYSA-K |

Kanonische SMILES |

Cl[Cr](Cl)Cl |

Siedepunkt |

Dissociates above 1300C (EPA, 1998) 1300 °C (decomposes) |

Color/Form |

Violet, lustrous, hexagonal, crystalline scales Red-violet crystals Bright purple plates |

Dichte |

2.87 (EPA, 1998) - Denser than water; will sink 2.87 at 25 °C 2.87 g/cm³ |

melting_point |

2106 °F (EPA, 1998) 1152 °C |

Andere CAS-Nummern |

39345-92-1 50925-66-1 10025-73-7 |

Physikalische Beschreibung |

Chromic chloride appears as blue or green colored crystals dissolved in water. Denser than water. Corrosive to metals. Violet, lustrous, crystals; [Merck Index] Sparingly soluble in water at 20 deg C; [ACGIH] VIOLET CRYSTALS. |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

10060-12-5 (hexahydrate) 10025-73-7 (Parent) |

Haltbarkeit |

Stable under recommended storage conditions Extremely unstable |

Löslichkeit |

Insoluble in water Insoluble in alcohol Slightly soluble in hot water. Insoluble in cold water, alcohol, acetone, methanol, and ether Addition of a trace of chromium dichloride (CrCl2) or wetting agent aid in rapid solution in water, alcohol Solubility in water: none |

Synonyme |

chromic chloride chromic chloride anhydrous chromic chloride hexahydrate chromic chloride, 51Cr-labeled chromium chloride (CrCl3) chromium trichloride chromium(iii) chloride |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparation Routes for Chromic Chloride

Synthesis of Solid Solutions Involving Chromic Chloride

Solid solutions incorporating chromic chloride, such as Cr₁₋ₓRuₓCl₃, are of interest for exploring novel properties in two-dimensional materials rsc.orgresearchgate.netnih.gov. The synthesis of these solid solutions typically involves combining the constituent metal chlorides in desired ratios rsc.org.

Chemical Vapour Transport for CrCl₃–RuCl₃ Solid Solutions

Chemical Vapour Transport (CVT) is a well-established technique used for the synthesis and crystal growth of various solid-state compounds, including transition metal halides researchgate.net. This method has been successfully applied to the synthesis of CrCl₃–RuCl₃ solid solutions, yielding both bulk crystals and micro- and nanosheets rsc.orgresearchgate.netnih.govrsc.orgresearchgate.netarxiv.orgqucosa.deb-tu.de.

The synthesis of Cr₁₋ₓRuₓCl₃ solid solution powder, which serves as the source material for CVT, involves weighing and mixing purified CrCl₃ and RuCl₃ powders in the desired stoichiometric ratio rsc.org. The total amount of material used is typically on the order of a few millimoles rsc.org. This powder mixture is then sealed in a fused silica (B1680970) ampoule, often under vacuum conditions (e.g., approximately 3 × 10⁻³ mbar) rsc.org. The ampoule is subsequently subjected to a tempering process at elevated temperatures, such as 650 °C for 100 hours, within a muffle furnace rsc.org. To ensure the formation of a homogeneous solid solution, the resulting powder is typically ground and subjected to the tempering procedure multiple times (e.g., three heat treatments in total) rsc.org.

For the deposition of micro- and nanosheets or the growth of single crystals from the synthesized solid solution powder, CVT is employed in a temperature gradient rsc.orgresearchgate.netnih.govrsc.orgresearchgate.netarxiv.org. This bottom-up approach allows for the direct deposition of crystals onto a substrate without the necessity of an external transport agent rsc.orgnih.govrsc.orgresearchgate.netarxiv.org. However, Cl₂ gas can act as an intrinsically generated transport agent, formed through marginal decomposition of the mixed crystals rsc.org.

Specific temperature gradients have been explored for the CVT process. For the deposition of micro- and nanosheets, temperature gradients such as 575 °C → 525 °C for 2 hours or 650 °C → 600 °C for 0.5 hours have been used rsc.orgresearchgate.netnih.govrsc.org. Crystal growth by CVT has also been performed, for instance, in a temperature gradient from 600 °C → 550 °C for 60 hours acs.org.

Thermodynamic simulations play a crucial role in understanding and predicting the CVT process for Cr₁₋ₓRuₓCl₃ solid solutions rsc.orgresearchgate.netnih.govrsc.org. These simulations have identified CrCl₃(g), CrCl₄(g), RuCl₃(g), and RuCl₄(g) as the primary transport-relevant vapour species rsc.org. The simulations also predict an enrichment of chromium chloride in the deposited crystals in the sink compared to the initial composition in the source material rsc.orgresearchgate.netnih.govrsc.org. The composition of the deposited crystals can be controlled by adjusting the starting composition and the initial amount of material researchgate.net.

The resulting Cr₁₋ₓRuₓCl₃ solid solutions have been characterized using various techniques to confirm their purity, quality, and structural properties rsc.orgresearchgate.netnih.govrsc.orgarxiv.org. X-ray diffraction (XRD) analysis has shown that the unit cell parameters of the Cr₁₋ₓRuₓCl₃ solid solution series generally follow Vegard's law across the whole composition range, with only slight deviations observed rsc.orgresearchgate.netrsc.orgqucosa.deresearchgate.net.

The unit cell parameters for the Cr₁₋ₓRuₓCl₃ solid solution across the composition range generally follow Vegard's law rsc.orgresearchgate.netnih.govrsc.org. The parameters vary between the values for pure CrCl₃ (x=0) and pure RuCl₃ (x=1) rsc.orgresearchgate.netnih.govrsc.org.

Here is a table illustrating the approximate range of unit cell parameters for the Cr₁₋ₓRuₓCl₃ solid solution based on reported data:

| Parameter | CrCl₃ (x=0) (Å or °) | RuCl₃ (x=1) (Å or °) |

| a | 5.958(6) rsc.orgresearchgate.netnih.govrsc.org | 5.9731(5) rsc.orgresearchgate.netnih.govrsc.org |

| b | 10.3328(20) rsc.orgresearchgate.netnih.govrsc.org | 10.34606(21) rsc.orgresearchgate.netnih.govrsc.org |

| c | 6.110(5) rsc.orgresearchgate.netnih.govrsc.org | 6.0385(5) rsc.orgresearchgate.netnih.govrsc.org |

| β | 108.522(15) rsc.orgresearchgate.netnih.govrsc.org | 108.8314(14) rsc.orgresearchgate.netnih.govrsc.org |

The homogeneity and composition of the synthesized solid solutions have been confirmed by techniques such as energy dispersive X-ray spectroscopy (EDX) arxiv.orgqucosa.de. X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and Raman spectroscopy have also been utilized to assess the purity and quality of the synthesized crystals rsc.orgresearchgate.netnih.govrsc.org.

Advanced Studies in Coordination Chemistry of Chromic Chloride

Structure and Isomerism of Chromium(III) Chloride Hydrates

Chromium(III) chloride is known to exist in various hydrated forms, characterized by the general formula CrCl₃·nH₂O. These hydrates exhibit a fascinating phenomenon known as hydration isomerism, where isomers differ in the distribution of water molecules between the inner coordination sphere of the chromium(III) ion and the outer lattice. libretexts.orgtardigrade.in The most common hydrate (B1144303) is the hexahydrate, CrCl₃·6H₂O, which can exist as distinct isomers. wikipedia.org

Three well-characterized hydration isomers of CrCl₃·6H₂O are known:

Violet isomer: [Cr(H₂O)₆]Cl₃ - In this isomer, all six water molecules are coordinated to the central chromium(III) ion, with the three chloride ions acting as counterions outside the coordination sphere. libretexts.org

Pale green isomer: [CrCl(H₂O)₅]Cl₂·H₂O - This isomer features five water molecules and one chloride ion coordinated to the chromium(III) center, with two chloride ions and one water molecule in the crystal lattice. libretexts.orgwikipedia.org

Dark green isomer: [CrCl₂(H₂O)₄]Cl·2H₂O - This is the most common commercial form. wikipedia.orgcollegedunia.com Here, four water molecules and two chloride ions are coordinated to the chromium(III) ion, with one chloride ion and two water molecules in the lattice. libretexts.orgwikipedia.org The coordinated chloride ligands in this isomer adopt a trans arrangement. wikipedia.org

These hydration isomers exhibit different physical properties, notably their color and their reactivity towards precipitating agents like silver nitrate (B79036). libretexts.orgbrainly.in For instance, treating the violet isomer with silver nitrate solution precipitates all three chloride ions, while the pale green and dark green isomers precipitate two and one chloride ion, respectively. libretexts.orgbrainly.in

| Isomer Formula | Color | Coordinated Ligands (Inner Sphere) | Lattice Ions/Molecules (Outer Sphere) |

| [Cr(H₂O)₆]Cl₃ | Violet | [Cr(H₂O)₆]³⁺ | 3 Cl⁻ |

| [CrCl(H₂O)₅]Cl₂·H₂O | Pale green | [CrCl(H₂O)₅]²⁺ | 2 Cl⁻, 1 H₂O |

| [CrCl₂(H₂O)₄]Cl·2H₂O | Dark green | [CrCl₂(H₂O)₄]⁺ | 1 Cl⁻, 2 H₂O |

The anhydrous form of chromium(III) chloride, CrCl₃, is a violet solid with a layered structure akin to that of YCl₃. wikipedia.orgcollegedunia.com In this structure, Cr³⁺ ions occupy one-third of the octahedral holes between alternating layers of a pseudo-cubic close-packed lattice of Cl⁻ ions. collegedunia.com The weak bonding between these layers contributes to the flaky appearance of anhydrous CrCl₃. collegedunia.com Unlike its hydrated counterparts, anhydrous CrCl₃ is kinetically inert and dissolves very slowly in water unless a reducing agent is present to catalyze the dissolution process. wikipedia.orgcollegedunia.com

Formation and Characterization of Hexaaquachromium(III) and Halogenated Aqua Complexes

The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, is a fundamental species in the aqueous chemistry of chromium(III). It is the predominant form of Cr³⁺ in acidic aqueous solutions and is characterized by an octahedral coordination geometry around the central chromium ion. chemguide.co.ukphysicsandmathstutor.comresearchgate.net The formation of [Cr(H₂O)₆]³⁺ occurs when chromium(III) salts, such as the violet isomer of CrCl₃·6H₂O, dissolve in water. libretexts.orgresearchgate.net

The hexaaquachromium(III) ion is relatively inert to ligand substitution compared to complexes of more labile metal ions. uva.es However, in aqueous solutions containing halide ions, particularly chloride, ligand exchange can occur, leading to the formation of halogenated aqua complexes. chemguide.co.uklibretexts.org This process involves the sequential replacement of coordinated water molecules by halide ions.

For chromium(III) chloride, the dissolution of the green hydrated forms, which already contain coordinated chloride ions, leads to solutions containing a mixture of aqua and chloroaqua complexes. chemguide.co.ukresearchgate.netlibretexts.org The most commonly observed species in solutions derived from the dark green hexahydrate is the trans-[CrCl₂(H₂O)₄]⁺ ion, which contributes to the characteristic green color of these solutions. wikipedia.orglibretexts.org Other species, such as [CrCl(H₂O)₅]²⁺ and [Cr(H₂O)₆]³⁺, can also exist in equilibrium, with the distribution depending on factors like concentration, temperature, and pH. researchgate.net

The formation and interconversion of these chloroaqua complexes are generally slow processes. uva.esresearchgate.net Studies using techniques like capillary electrophoresis have been employed to separate and characterize these different chromium(III) species in solution and to investigate the kinetics of their interconversion. researchgate.net The octahedral geometry is believed to be maintained in these halogenated aqua complexes. researchgate.net

Chromic Chloride as a Precursor for Diverse Chromium Complexes

Anhydrous and hydrated chromium(III) chloride serve as versatile starting materials for the synthesis of a wide range of chromium(III) coordination complexes. The lability introduced by certain reaction conditions or the presence of catalytic amounts of chromium(II) allows for the replacement of chloride and water ligands by various other donor ligands. wikipedia.orgcollegedunia.com

Synthesis of Octahedral Chromium(III) Complexes

Chromium(III) typically exhibits a coordination number of six, forming octahedral complexes. 4college.co.uk CrCl₃ is a common precursor for synthesizing such complexes by reacting it with appropriate ligands. tsijournals.com The synthesis often involves refluxing CrCl₃ or its hydrate with the desired ligand in a suitable solvent, such as ethanol (B145695) or methanol. tsijournals.comuoi.gr

Examples of octahedral chromium(III) complexes synthesized from CrCl₃ include those with bidentate ligands like ethylenediamine (B42938) (en), forming complexes such as [Cr(en)₃]Cl₃·2H₂O. uoi.gr The synthesis of such complexes often requires careful control of reaction conditions, including the use of reducing agents or specific solvents to facilitate the ligand exchange process. uoi.gr

Heteroleptic Trivalent Chromium Complexes

Chromium(III) chloride is also used to synthesize heteroleptic complexes, which contain more than one type of ligand coordinated to the central chromium ion. These complexes can be formed by reacting CrCl₃ with a mixture of different ligands or by sequential ligand substitution reactions. The nature of the ligands, their denticity, and the reaction conditions influence the composition and structure of the resulting heteroleptic complexes.

Complexes with N-donor Ligands (e.g., 1,10-phenanthroline (B135089), macrocycles, urea (B33335), pyridine)

Chromium(III) chloride is widely used for the synthesis of complexes containing nitrogen-donor ligands. These ligands can be monodentate, bidentate, or polydentate, leading to complexes with varying coordination geometries and properties.

1,10-phenanthroline (phen): This bidentate ligand readily forms stable complexes with chromium(III). Reactions of CrCl₃ with 1,10-phenanthroline can yield complexes such as [Cr(phen)₃]³⁺ or mixed-ligand complexes containing both phen and chloride or water ligands. fishersci.befishersci.comuni.lu

Macrocycles: Macrocyclic ligands containing nitrogen donor atoms can encapsulate the chromium(III) ion, forming highly stable complexes. CrCl₃ can serve as a precursor for the synthesis of these macrocyclic complexes, which often exhibit unique structural and electronic properties.

Urea: Urea can act as a ligand, coordinating to metal ions through its oxygen or nitrogen atoms. fishersci.cawikipedia.orgnih.govnih.gov Chromium(III) complexes with urea have been synthesized using CrCl₃ as the starting material.

Pyridine (B92270): Pyridine and its derivatives are common monodentate N-donor ligands. nih.govnih.govflybase.orgwikipedia.org Reactions of CrCl₃ with pyridine can lead to the formation of complexes where pyridine molecules replace chloride or water ligands in the coordination sphere. up.ac.za

The synthesis of these complexes often involves refluxing CrCl₃ with the respective N-donor ligand in a suitable solvent. tsijournals.com The stoichiometry of the reactants and the reaction conditions are crucial in determining the nature and composition of the final chromium(III) complex.

Complexes with S- and P-donor Ligands

In addition to N-donor ligands, chromium(III) chloride is also utilized in the synthesis of complexes containing sulfur (S) and phosphorus (P) donor ligands. These ligands can impart different electronic and steric properties to the chromium center, leading to complexes with potential applications in catalysis and other fields.

S-donor ligands: Ligands containing sulfur atoms, such as thiols or thioethers, can coordinate to chromium(III). Synthesis of chromium(III) complexes with S-donor ligands from CrCl₃ has been reported, often involving reactions in non-aqueous solvents. tsijournals.com

P-donor ligands: Phosphine (B1218219) ligands, which contain phosphorus donor atoms, are widely used in coordination chemistry. researchgate.net CrCl₃, particularly in the form of its THF adduct, CrCl₃(THF)₃, can be used as a precursor for the synthesis of chromium(III) complexes with phosphine ligands. up.ac.zaresearchgate.net These complexes have been explored for their catalytic activities, such as in the oligomerization of olefins. wikipedia.orgresearchgate.net

The synthesis of complexes with S- and P-donor ligands from CrCl₃ often requires careful exclusion of moisture and oxygen due to the sensitivity of some of these ligands and the resulting complexes.

Organic-Inorganic Hybrid Salt and Mixed Ligand Complexes

Organic-inorganic hybrid salts and mixed ligand complexes involving chromium(III) chloride have garnered interest due to their potential applications in various fields, including catalysis, magnetism, medicine, and material science. frontiersin.orgnih.gov These materials often embed particles of metal complexes within a matrix, such as a silicon oxide matrix in materials prepared by the sol-gel method. researchgate.net

The synthesis of these complexes often utilizes chromium(III) chloride hexahydrate (CrCl₃·6H₂O) as a metal precursor. frontiersin.orgacs.org For instance, organic-inorganic hybrid salts and mixed ligand Cr(III) complexes containing natural flavonoids like chrysin (B1683763) have been synthesized and characterized. frontiersin.orgnih.govnih.gov These complexes can be formed by reacting chromium(III) chloride hexahydrate with specific organic ligands. acs.org The resulting complexes can exhibit octahedral geometries around the chromium(III) center, as suggested by experimental data and computational studies. frontiersin.orgnih.govnih.gov

In the synthesis of mixed ligand complexes, careful control of the reaction conditions, such as the sequential addition of ligands, can influence the resulting complex composition. acs.org The absence of a chloride ion in the final Cr(III) complex can occur, especially in the presence of salts like sodium acetate (B1210297), which can facilitate the coordination of acetate groups instead of chloride. acs.org

Studies on chromium chloride complexes bearing N-substituted diphosphinoamine (PNP) ligands, such as {[Ph₂PN(R)PPh₂]CrCl₂(μ-Cl)}₂, have shown their catalytic activity in ethylene (B1197577) oligomerization. acs.org The catalytic performance, including activity and selectivity towards specific products like 1-hexene (B165129) and 1-octene, is influenced by the nature of the substituent (R) on the PNP ligand. acs.org

Spectroscopic Techniques for Coordination Complex Characterization

Spectroscopic techniques are indispensable tools for elucidating the structure and electronic properties of chromic chloride coordination complexes.

UV-Vis Spectroscopy

UV-Vis absorption spectroscopy is widely used to study chromium(III) complexes, providing insights into their electronic transitions and coordination environment. ukessays.comrsc.orgdocbrown.info The color of chromium(III) complexes is directly related to their UV-Vis absorption spectra, as the absorption of light in the visible region corresponds to electronic transitions within the complex. rsc.orgdocbrown.info

For chromium(III) in an octahedral ligand field, the d orbitals are split into lower energy t₂g and higher energy eg sets. ukessays.comumass.edu Electronic transitions between these levels give rise to characteristic absorption bands in the UV-Vis spectrum. ukessays.comdocbrown.infoumass.edu The position and intensity of these bands are sensitive to the nature of the ligands coordinated to the chromium center. ukessays.comdocbrown.info

For example, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, typically exhibits absorption bands in the violet and yellow-orange regions of the spectrum. docbrown.info The substitution of water ligands by chloride ions leads to the formation of aqua-chloro complexes, such as [Cr(H₂O)₅Cl]²⁺ and [Cr(H₂O)₄Cl₂]⁺, which exhibit different colors (green and dark green, respectively) and corresponding shifts in their UV-Vis spectra. docbrown.inforesearchgate.net The substitution of each water molecule by a chloride ion can result in a red shift of the absorption bands. researchgate.net

UV-Vis spectroscopy, in conjunction with thermodynamic modeling, has been used to investigate the speciation of chromium aqua and chloro complexes in solutions, helping to identify the different complex species present in equilibrium. rsc.org

X-ray Crystal Structure Determination

Studies utilizing X-ray crystallography have revealed that chromium(III) ions in many complexes, including those with macrocyclic ligands, adopt a distorted octahedral geometry. nih.govtandfonline.com For instance, complexes of chromium(III) with ethylene cross-bridged cyclam and cyclen ligands have been characterized by X-ray crystal structure determination, showing distorted octahedral coordination and specific ligand conformations. nih.gov

X-ray diffraction studies of chromium complexes can provide precise structural parameters. For example, in dinuclear chromium(III) complexes bridged by hydroxide (B78521) groups and amine arms, X-ray crystallography can determine the Cr-O-Cr angles and Cr-N bond distances. tandfonline.com In dinuclear chromium complexes with bridging ligands, X-ray structures can show the arrangement of the metal centers and the bridging groups, as well as metal-metal distances. rsc.org

X-ray Diffraction Studies of Concentrated Chromic Chloride Solutions

X-ray diffraction studies of concentrated chromic chloride solutions provide insights into the complex formation and hydration structures in the liquid phase. aip.orgaip.org This technique allows for the quantitative analysis of complex formation between Cr³⁺ and Cl⁻ ions by comparing experimental and calculated structure functions. aip.orgaip.org

These studies can determine the average number of chloride ions bonded to chromium in solution, which is consistent with equilibrium constants. aip.orgaip.org In concentrated neutral chromium(III) chloride solutions, species such as [Cr(H₂O)₆]³⁺, [Cr(H₂O)₅Cl]²⁺, and [Cr(H₂O)₄Cl]⁺₂ have been identified. aip.orgaip.org In acidic solutions, evidence for the neutral species [Cr(H₂O)₃Cl₃] has been obtained. aip.orgaip.org

X-ray diffraction also confirms the octahedral water coordination around chloride ions and supports the presence of well-defined second coordination shells around Cr³⁺ ions, based on the structural parameters of water molecules in subsequent hydration shells. aip.orgaip.org Studies have also shown the existence of intermediate-range order in very concentrated aqueous solutions of salts like chromium nitrate and cerium chloride, as indicated by prepeaks in the X-ray diffraction patterns. uc.pt

Magnetic Properties of Chromic Chloride Complexes

The magnetic properties of chromic chloride complexes are primarily determined by the presence of unpaired electrons in the chromium ion, specifically chromium(III) which has a d³ electron configuration. ontosight.ailibretexts.orglibretexts.org These properties are influenced by the coordination environment and crystal field splitting. fiveable.me

Spin States and Crystal Field Splitting

In an octahedral ligand field, the five d orbitals of the chromium(III) ion split into a lower energy t₂g set and a higher energy eg set. ukessays.comumass.edulibretexts.orglibretexts.org The energy difference between these sets is known as the crystal field splitting energy (Δo). ukessays.comumass.edulibretexts.orglibretexts.org For a d³ ion like Cr³⁺, the three electrons will occupy the three degenerate t₂g orbitals with their spins parallel, according to Hund's rule. libretexts.orglibretexts.org This electron configuration results in three unpaired electrons. libretexts.orglibretexts.org

The spin state of a metal complex is determined by the balance between the crystal field splitting energy (Δo) and the spin-pairing energy (P). libretexts.orglibretexts.org A high-spin configuration occurs when Δo is less than P, leading to the maximum number of unpaired electrons. libretexts.orglibretexts.orgfiveable.me For Cr³⁺ (d³), the electron configuration in an octahedral field is typically t₂g³eg⁰, resulting in three unpaired electrons and a high-spin state, regardless of whether the ligands are considered strong or weak field, because the first three electrons will always occupy the lower energy t₂g orbitals singly before pairing energy becomes a factor for the eg orbitals. umass.edulibretexts.orglibretexts.org

The magnetic moment of a chromium(III) complex can be experimentally determined and is related to the number of unpaired electrons. nih.govresearchgate.net A magnetic moment of approximately 3.95 B.M. has been reported for some chromium(III) complexes, which is consistent with the presence of three unpaired electrons expected for a high-spin d³ system. nih.gov However, deviations from the spin-only magnetic moment can occur due to factors like spin-orbit coupling or ferromagnetic interactions between metal ions in multinuclear complexes. openmedicinalchemistryjournal.com

The magnitude of Δo is influenced by the charge on the metal ion, the position of the metal in the periodic table, and the nature of the ligands. libretexts.orglibretexts.org Ligands can be arranged in a spectrochemical series based on their ability to cause d-orbital splitting. umass.edu

Magnetic Moment Analysis

The magnetic properties of chromium(III) complexes are primarily determined by the electronic configuration of the Cr³⁺ ion, which is d³. In an octahedral ligand field, the d³ configuration results in a quartet spin ground state (S = 3/2) with three unpaired electrons. up.ac.zaresearchgate.net The spin-only magnetic moment for a d³ ion is calculated using the formula μ_spin-only = g√[S(S+1)], where g is the electron g-factor (approximately 2.0023) and S is the total spin quantum number. For Cr³⁺, S = 3/2, leading to a spin-only magnetic moment of approximately 3.87 Bohr Magnetons (B.M.).

Experimental magnetic moment analysis provides valuable insights into the electronic structure and the presence of any magnetic interactions between chromium centers in polynuclear complexes. Deviations from the spin-only value can indicate orbital contributions to the magnetic moment or magnetic coupling (ferromagnetic or antiferromagnetic) between multiple paramagnetic centers.

Studies on various chromium(III) complexes have reported magnetic moments close to the spin-only value for octahedral Cr³⁺. For instance, some synthesized chromium(III) complexes with Schiff base ligands showed magnetic moments in the range of 3.71-3.84 B.M. at room temperature, consistent with three unpaired electrons and suggesting an octahedral geometry around the chromium ion. jocpr.com Another study on a chlorohydroxo-substituted cross-bridged cyclam chromium(III) complex reported a magnetic moment of 3.95 B.M., also indicative of a Cr(III) ion with three unpaired electrons in a distorted octahedral environment. nih.gov

In polynuclear chromium(III) complexes, magnetic moment analysis as a function of temperature can reveal the nature and strength of magnetic exchange interactions. For example, trinuclear oxo-centered chromium(III) complexes have been investigated for their magnetic properties. figshare.com In such systems, the magnetic behavior is influenced by the coupling between the three Cr³⁺ centers, which can be modeled using appropriate spin Hamiltonians. figshare.com Experimental data for these complexes measured over a temperature range (e.g., 2-300 K) can be fitted to theoretical models to determine exchange coupling constants (J values), which quantify the strength of the magnetic interaction. figshare.com Antiferromagnetic coupling, where neighboring spins align antiparallel, is commonly observed in such bridged systems, leading to a decrease in the effective magnetic moment at lower temperatures. tandfonline.comubc.ca

The magnetic moment is typically determined using techniques such as the Gouy method or vibrating sample magnetometry (VSM). jocpr.comtandfonline.com

Here is a table summarizing representative magnetic moment data for some chromium(III) complexes:

| Complex Type | Ligand Environment | Temperature (K) | Magnetic Moment (μ_eff, B.M.) | Reference |

| Mononuclear Chromium(III) | Schiff base ligands | Room Temp | 3.71 - 3.84 | jocpr.com |

| Mononuclear Chromium(III) | Cross-bridged cyclam (chlorohydroxo) | Solid State | 3.95 | nih.gov |

| Binuclear Chromium(III) | μ-terephthalato bridge with bipyridine/phenanthroline | 4-300 | (Variable, indicates coupling) | tandfonline.com |

| Trinuclear Oxo-Centered Chromium(III) | μ₃-O, μ₂-carboxylate bridges | 2-300 | (Variable, indicates coupling) | figshare.com |

| Chain-structured cis-hydroxoaquachromium(III) | μ-H₃O₂⁻ bridges | Not specified | (Indicates antiferromagnetic coupling) | ubc.ca |

Note: Magnetic moments for polynuclear complexes are temperature-dependent and the values listed may represent a range or a value at a specific temperature.

Supramolecular Features and Intermolecular Interactions in Chromium(III) Complexes

Supramolecular chemistry focuses on chemical systems larger than single molecules that are held together and organized by intermolecular interactions. In the context of chromium(III) complexes, these interactions play a crucial role in determining crystal packing, solid-state structures, and potentially influencing properties such as solubility, reactivity, and even biological activity. scirp.orgpsu.eduresearchgate.netnih.govnih.gov

Chromium(III) complexes, particularly those with charged ligands or counterions, often engage in a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, electrostatic interactions (ion pairing), and van der Waals forces. up.ac.zascirp.orgpsu.eduresearchgate.netiucr.org

Hydrogen bonding is a prevalent intermolecular interaction in chromium(III) complexes, especially in the presence of ligands with N-H or O-H groups or when water molecules or other protic solvents are involved in the crystal structure as co-crystallized molecules or ligands. researchgate.netscirp.orgpsu.eduresearchgate.netresearchgate.net These hydrogen bonds can occur between coordinated ligands, counterions, and solvent molecules, leading to the formation of extended networks, chains, or layers in the solid state. researchgate.netscirp.orgpsu.eduresearchgate.net For example, in some chromium(III) complexes, hydrogen bonds involving N-H groups of amine ligands or O-H groups of coordinated water molecules act as donor groups, while anions (like bromide or dichromate) or oxygen atoms from other ligands or solvent molecules act as acceptor groups. scirp.orgpsu.eduiucr.org These interactions contribute significantly to the stabilization of the crystal lattice. psu.edu

Electrostatic interactions, particularly ion pairing between charged chromium(III) complex cations and counterions, are fundamental in the crystal packing of ionic chromium(III) salts. scirp.orgpsu.eduiucr.org These strong interactions dictate the arrangement of ions in the lattice and work in concert with other weaker forces to stabilize the solid-state structure. psu.edu The nature and size of the counterion can influence the crystal packing and the types of additional intermolecular interactions observed. iucr.orgiucr.org

The interplay of these intermolecular forces can lead to the formation of intricate supramolecular architectures, such as 3D networks, molecular ribbons, or layered structures. scirp.orgpsu.eduiucr.orgresearchgate.net Techniques like single-crystal X-ray diffraction are crucial for determining the detailed arrangement of molecules in the solid state and identifying the specific intermolecular interactions present. figshare.compsu.eduresearchgate.netresearchgate.netiucr.orgiucr.org Hirshfeld surface analysis and related 2D fingerprint plots are computational tools that can complement crystallographic data by providing a visual representation and quantitative analysis of the different types of intermolecular contacts within a crystal structure. scirp.orgresearchgate.netresearchgate.net

Research into the supramolecular features and intermolecular interactions of chromium(III) complexes is important for understanding their solid-state properties, designing new materials with desired characteristics (e.g., in crystal engineering or for applications in areas like magnetism or catalysis), and elucidating their behavior in biological environments. scirp.orgnih.govnih.govresearchgate.net

Catalytic Applications and Mechanistic Investigations of Chromic Chloride

Role as a Lewis Acid in Organic Synthesis

As a Lewis acid, chromic chloride can accept an electron pair, a characteristic that makes it an effective catalyst in numerous organic reactions. nbinno.com It activates substrates, typically by coordinating to a lone pair on a heteroatom, which enhances their reactivity toward nucleophiles. scispace.combyjus.com This property is fundamental to its application in facilitating selective chemical transformations. chemiis.com

Chromic chloride is utilized in organic synthesis for the in situ preparation of chromium(II) chloride (CrCl₂), a powerful and selective reducing agent. This transformation is typically achieved by reacting chromic chloride with a reducing agent like lithium aluminum hydride or zinc dust. The resulting Cr(II) species is highly effective in the reduction of various functional groups.

A key application of this system is the reduction of alkyl halides. The Cr(II) reagent, generated from CrCl₃, can efficiently reduce alkyl chlorides and bromides to the corresponding alkanes. This method is particularly valuable for its chemoselectivity, allowing for the reduction of specific halides in the presence of other sensitive functional groups that might be affected by less selective, more reactive reducing agents. The reaction is also instrumental in the synthesis of (E)-alkenyl halides.

The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org In the hetero-Diels-Alder variant, a heteroatom is part of the diene or dienophile. Chromic chloride has been identified as an effective Lewis acid catalyst for the nitroso Diels-Alder reaction, where a nitroso compound acts as the dienophile. byjus.com

In this catalytic cycle, the chromic chloride coordinates to the oxygen or nitrogen atom of the nitroso compound. This coordination withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). byjus.com This electronic activation significantly accelerates the [4+2] cycloaddition reaction with a conjugated diene, leading to the formation of a dihydro-1,2-oxazine ring system. The use of a Lewis acid catalyst like chromic chloride not only increases the reaction rate but can also influence the regioselectivity and stereoselectivity of the cycloaddition, making it a valuable tool for constructing complex heterocyclic molecules.

Catalysis in Polymer Chemistry

Chromium-based catalysts, often derived from chromic chloride, are of paramount importance in the polymer industry. They are used to produce a significant portion of the world's polyethylene (B3416737) and are key to the selective synthesis of short-chain alpha-olefins, which are valuable comonomers. le.ac.uk

Chromic chloride serves as a crucial precursor for catalysts used in both the polymerization and selective oligomerization of ethylene (B1197577). When activated by co-catalysts, typically alkylaluminum compounds such as methylaluminoxane (B55162) (MAO), CrCl₃-based systems form highly active catalytic species. mdpi.com

The primary application lies in the selective oligomerization of ethylene to produce linear alpha-olefins, particularly 1-hexene (B165129) and 1-octene. mdpi.comresearchgate.net These products are highly sought after as comonomers in the production of linear low-density polyethylene (LLDPE). The mechanism for this selective process is widely believed to proceed through a metallacyclic pathway. acs.orgdatapdf.com The process involves the oxidative coupling of ethylene molecules at the chromium center to form a chromacyclopentane intermediate. Subsequent β-hydrogen elimination from this metallacycle releases the specific olefin (e.g., 1-hexene) and regenerates the active catalytic site for the next cycle. rsc.org The choice of ligands attached to the chromium center is critical in directing the reaction toward specific oligomers over polymer formation. mdpi.com

| Chromium Precursor | Co-catalyst | Ligand System | Activity (kg product/g Cr·h) | Selectivity (1-Hexene + 1-Octene) |

|---|---|---|---|---|

| CrCl₃(THF)₃ | MAO | PCNCP | 5.3 | 99% (1-Hexene) |

| Cr(acac)₃ | MAO | Binuclear PNP | 3887.7 | 84.5% |

| (p-tolyl)CrCl₂(thf)₃ | - | Tridentate Schiff Base | 10.0 | High for oligomers |

While renowned for producing commodity polymers, chromium catalysts derived from precursors like chromic chloride are also integral to manufacturing high-density polyethylene (HDPE). ln-fengguang.commdpi.com HDPE is considered a high-performance material due to its excellent strength-to-density ratio, chemical resistance, and durability. The well-known Phillips catalyst, for instance, is a chromium oxide on a silica (B1680970) support, which is often prepared from chromium precursors. acs.org

Catalytic systems initiated with chromic chloride, in combination with specific ligands and activators, allow for precise control over the polymerization process. This control enables the tailoring of polymer properties such as molecular weight, molecular weight distribution, and the degree of branching. By fine-tuning these parameters, it is possible to produce specialized grades of polyethylene that meet the demanding requirements for applications in pressure pipes, geomembranes, and heavy-duty packaging.

Environmental Catalysis Applications

Catalysis plays a critical role in mitigating environmental pollution by converting harmful substances into benign compounds. catalysis-summit.comlongdom.org Chromium-based catalysts, including those derived from chromic chloride, have applications in controlling air pollution.

One of the most significant applications is in automotive catalytic converters. These devices are designed to reduce harmful emissions from internal combustion engines, such as nitrogen oxides (NOx), carbon monoxide (CO), and unburnt hydrocarbons. longdom.org Chromium-containing catalysts can facilitate the redox reactions necessary to convert these pollutants into less harmful substances like nitrogen gas (N₂), carbon dioxide (CO₂), and water (H₂O). catalysis-summit.com For example, they can promote the reduction of NOx to N₂ while simultaneously oxidizing CO and hydrocarbons.

Furthermore, chromium catalysts are investigated for the oxidation of volatile organic compounds (VOCs). VOCs are a major class of air pollutants emitted from industrial processes and solvents. Catalytic oxidation is an effective method for destroying VOCs, converting them to CO₂ and water at lower temperatures than thermal incineration, thus saving energy and reducing the formation of harmful byproducts. researchgate.netresearchgate.net

Pollution Reduction

Chromic chloride and its derivatives serve as catalysts in various environmental applications aimed at reducing pollution. Chromium-based catalysts are effective in the abatement of volatile organic compounds (VOCs), including those containing sulfur. nih.govmdpi.com For instance, catalysts composed of chromium oxides on an alumina (B75360) support have demonstrated high activity in the removal of sulfur-containing VOCs like methyl mercaptan (CH₃SH) and ethyl mercaptan (C₂H₅SH). nih.gov Research has indicated that the Cr⁶⁺ species on the catalyst surface plays a crucial role in the degradation process of these pollutants. nih.gov In these applications, the catalytic oxidation process converts harmful VOCs into less toxic substances such as carbon dioxide (CO₂) and water. katcom.ru Chromium-based catalysts are noted for their high structural diversity, selectivity, and activity in such reactions. mdpi.com

The efficiency of these catalysts can be significant, with some studies showing nearly complete conversion of sulfur-containing VOCs at temperatures around 375°C, which is lower than that required for other catalysts. nih.gov Furthermore, these catalysts can exhibit good stability over extended periods of operation. nih.gov The catalytic activity is attributed to the ability of chromium species to facilitate oxygen exchange during the oxidation process. mdpi.com

| Catalyst | Target Pollutant | Conversion Temperature for Complete Abatement | Key Findings |

|---|---|---|---|

| Cr(7.5)-Al₂O₃ | CH₃SH | ~375°C | Demonstrated higher activity compared to other samples and previously reported catalysts. nih.gov |

| Cr³⁺ supported on calcium silicate (B1173343) hydrates | Propanol, Propyl acetate (B1210297) | Not specified for complete abatement | Enhances oxygen exchange during heterogeneous oxidation, with activation energy lower than 65 kJ/mol. mdpi.com |

| Oxides of copper, manganese, chromium on alumina matrix | General VOCs and CO | Low temperature | Achieves removal efficiency up to 99%. katcom.ru |

Automotive Catalytic Converters

While noble metals like platinum, palladium, and rhodium are the primary catalysts in modern three-way catalytic converters, some research suggests that base metals, including chromium, can also be used. mdpi.com Catalytic converters are essential for reducing harmful emissions from internal combustion engines by converting toxic gases into less harmful substances. mdpi.comnoahchemicals.com The catalytic process in these devices facilitates the oxidation of unburned hydrocarbons and carbon monoxide, as well as the reduction of nitrogen oxides. mdpi.com

The potential use of chromium in this context is linked to its catalytic properties that can promote these redox reactions. mdpi.com Chromium (III) chloride, in particular, has been mentioned in the context of environmental catalysis for its role in transforming harmful exhaust gases into less toxic emissions, thereby mitigating the environmental impact of vehicle pollutants. noahchemicals.com Chromium compounds are known to be used for chrome plating of automotive accessories to provide protective coatings.

Water Purification and Wastewater Treatment

Chromic chloride is utilized in water and wastewater treatment primarily as a coagulant. noahchemicals.com In this application, it helps in the removal of suspended particles, thus improving water quality. noahchemicals.com Chromium (III) compounds, in general, are employed in industrial water treatment processes.

The mechanism of coagulation involves the neutralization of the negative charges of colloidal particles by the positively charged chromium ions, which allows the particles to aggregate and settle out of the water. Chromium (III) chloride can also be involved in the removal of specific pollutants like phosphates from wastewater. While the most common metal salts used for phosphate (B84403) removal are those of aluminum and iron, the principle of chemical precipitation is similar. pca.state.mn.us In this process, the metal salt reacts with soluble phosphate to form solid precipitates, which can then be removed through sedimentation and filtration. pca.state.mn.us

Photoreactivity and Photocatalysis of Chromium(III) Complexes Derived from Chromic Chloride

Water Splitting and Organic Synthesis

Chromium(III) complexes, which can be synthesized from chromic chloride, have shown promise in the field of photocatalysis, including applications in water splitting and organic synthesis. In the context of water splitting, research has demonstrated that the addition of chromium to a Ni–K₂La₂Ti₃O₁₀ photocatalyst can enhance its activity for water decomposition. researchgate.net The study found that loading 0.5 wt% of chromium onto the catalyst resulted in the highest activity and also improved the durability of the catalyst over long periods of photoirradiation. researchgate.net

In organic synthesis, chromium(III) photocatalysis has emerged as a powerful tool for conducting a variety of transformations under mild conditions. uga.eduuga.eduproquest.com These complexes can act as potent photooxidants, catalyzing reactions such as [4+2] and [3+2] cycloadditions. uga.eduuga.edu For example, a dearomative Cr-photocatalyzed radical-cation [3+2] cycloaddition reaction using indoles and vinyl diazo species has been developed to synthesize new indoline (B122111) structures. uga.eduproquest.com Furthermore, chromium photocatalysis has been applied to intramolecular Baeyer-Villiger transformations, which are key steps in the synthesis of complex natural products like the Cripowellin alkaloids. uga.eduuga.eduproquest.com

Photophysical and Photochemical Properties

The photophysical and photochemical properties of chromium(III) complexes are central to their application in photocatalysis. rsc.orgrsc.org Unlike many other transition metal complexes that exhibit photoluminescence from charge transfer excited states, the photophysics of Cr(III) complexes is dominated by metal-centered (MC) or ligand-field excited states. rsc.orgnih.gov Upon photoexcitation from the ⁴A₂ ground state, intersystem crossing leads to the formation of an intraconfigurational ²E spin-flip state. nih.gov This ²E state is relatively long-lived, which is a key property for photocatalytic applications. rsc.org

The phosphorescence and photochemical behavior of various Cr(III) complexes have been extensively studied. For instance, the macrocyclic complex (4,4',4''-ethylidynetris(3-azabutan-1-amine))chromium(III) (Cr(sen)³⁺) undergoes photoaquation with a quantum yield of 0.098 when irradiated into the lowest quartet ligand field absorption band. nih.gov In contrast, another macrocyclic complex, (1,4,7,10,13,16-hexaazacyclooctadecane)chromium(III) (Cr( acs.org-aneN₆)³⁺), is photochemically inert. nih.gov The study of these properties provides insights into the design of new and more efficient chromium-based photocatalysts. uga.eduproquest.com

| Complex | Excitation | Quantum Yield (Φ) | Key Observation |

|---|---|---|---|

| Cr(sen)³⁺ | Lowest quartet ligand field absorption band | 0.098 ± 0.001 | Photolyzes at room temperature. nih.gov |

| Cr(sen)³⁺ | Directly into the doublet absorption band | 0.077 ± 0.003 | Shows a reduction in photoaquation quantum yield on direct irradiation into the doublet state. nih.gov |

| Cr( acs.org-aneN₆)³⁺ | Irradiation | - | Photochemically inert. nih.gov |

Mechanistic Aspects of Chromium-Catalyzed Reactions

The mechanisms of chromium-catalyzed reactions are diverse and have been the subject of extensive research. In the context of ethylene polymerization, the Phillips catalyst, which is a chromium oxide supported on silica, is of significant industrial importance. nih.govresearchgate.netwikipedia.org The mechanism is generally accepted to involve Cr(III)-alkyl centers, following the Cosse–Arlman mechanism. nih.govresearchgate.net The process begins with the reduction of Cr(VI) species on the silica support to Cr(II), which then reacts with ethylene to form an organo-Cr(III) active site that initiates polymerization. nih.govacs.org

In oxidation reactions, chromium(VI) complexes are well-known reagents for the conversion of alcohols to carbonyl compounds. wikipedia.orglibretexts.org The mechanism involves the formation of a chromate (B82759) ester, followed by the removal of a proton from the carbon bearing the oxygen, leading to the formation of a new π bond and the reduction of chromium. libretexts.org The specific pathway can be influenced by the nature of the chromium reagent and the reaction conditions. For instance, with acidic reagents like pyridinium (B92312) chlorochromate (PCC), the reaction may proceed through ionization and recombination of the chromate ester, while more basic reagents may favor a direct allylic transposition via a sigmatropic rearrangement in the oxidation of tertiary allylic alcohols. wikipedia.org The oxidation of chromium itself to chromate involves a series of consecutive charge-transfer reactions. researchgate.net

Ethylene Adsorption Studies on Transition Metal Chlorides

The adsorption of ethylene on transition metal compounds is a critical step in many catalytic processes, particularly in polymerization and selective oxidation. The primary mechanism for ethylene binding to transition metal ions involves π-complexation, where a bond forms between the π-orbital of the ethylene molecule and the d-orbitals of the metal. researchgate.net This interaction is a key example of the Dewar-Chatt-Duncanson model, which describes the synergistic process of electron donation from the ethylene π-orbital to an empty metal d-orbital and back-donation from a filled metal d-orbital to the empty π* antibonding orbital of ethylene. acs.org

The strength and nature of this adsorption are highly dependent on the specific transition metal and its oxidation state. For instance, in the case of copper chlorides, cuprous chloride (CuCl), which contains Cu(I), is effective for ethylene adsorption through π-complexation. researchgate.net In contrast, cupric chloride (CuCl2), containing Cu(II), does not form these π-complexation bonds with ethylene directly. researchgate.net For CuCl2 to be an effective adsorbent, it typically requires a reduction step to produce the active Cu(I) species. researchgate.net

Studies on metal-organic frameworks (MOFs) have provided insight into the role of Chromium(III) in ethylene adsorption. In the MOF known as MIL-101-Cr, the open metal sites of Cr(III) contribute to the selective adsorption of ethylene over ethane (B1197151). usf.edu While the interaction between ethylene and the Cr(III) sites alone provides some selectivity, it was demonstrated that incorporating Ag(I) ions to introduce a strong π-complexation capability significantly enhances the ethylene uptake and the ethylene/ethane selectivity. usf.edu For an equimolar mixture of ethylene and ethane at 318 K and 100 kPa, the introduction of Ag(I) to the Cr(III)-based MOF increased the adsorption selectivity from 1.2 to 9.7. usf.edu This indicates that while Cr(III) centers can interact with ethylene, the formation of strong π-complexation bonds, often seen with +1 metal ions, is a dominant factor for high selectivity. usf.edu

The geometry of the metal center and the surrounding ligands also plays a crucial role. The interaction between ethylene and the metal can lead to a rehybridization of the ethylene carbon atoms towards sp3 character, lengthening the C-C bond and altering the molecule's geometry. researchgate.netprinceton.edu The specific surface structure of a catalyst can control the reaction pathway of ethylene, leading to different intermediates and products. illinois.edu

Comparison of Chromium(II) and Chromium(III) Catalysis

Both chromium(II) and chromium(III) compounds are extensively used as catalysts and reagents in organic synthesis, with each oxidation state exhibiting distinct yet often complementary roles. bohrium.comthieme-connect.com Many synthetic transformations that utilize chromium reagents involve both oxidation states, where Cr(II) may serve as a precursor or reducing agent to generate the key organochromium(III) intermediate. thieme-connect.comresearchgate.net

In numerous C-C coupling reactions, such as the Nozaki-Hiyama-Kishi reaction, chromium(II) chloride (CrCl2) is used to generate organochromium(III) species via oxidative insertion into organic halides. researchgate.net These Cr(III) intermediates are the active nucleophiles that participate in the subsequent bond formation. thieme-connect.com Although many reactions are initiated with Cr(II), it is often the properties of the resulting Cr(III) center that dictate the reaction's chemoselectivity and stereoselectivity. thieme-connect.com It has been demonstrated that some of these reactions can be performed with catalytic amounts of either CrCl2 or chromic chloride (CrCl3). researchgate.net

A direct comparison of catalytic activity can be seen in the field of ethylene oligomerization. Specifically, in ethylene tetramerization, the nature of the chromium(III) precursor has a profound impact on catalyst performance. Research has shown that catalysts prepared from a well-defined, crystalline THF adduct of chromic chloride, [CrCl2(μ-Cl)(thf)2]2, exhibit significantly higher and more consistent activity compared to catalysts prepared from the common, often impure, CrCl3(thf)3 starting material. nih.govnih.govajou.ac.kr

| Chromium(III) Precursor | Catalyst Activity (kg/g-Cr/h) | 1-Octene Selectivity | Reference |

|---|---|---|---|

| Impure CrCl3(thf)3 | ~3000 | Not specified | nih.govnih.gov |

| Well-defined [CrCl2(μ-Cl)(thf)2]2 | 6600 | 75% (at 40 °C) | nih.govnih.gov |

This difference highlights the sensitivity of the catalytic system to the purity and structure of the initial chromium(III) source. The well-defined precursor leads to a more efficient and reliable catalyst for the selective conversion of ethylene to 1-octene. nih.govnih.gov

Beyond oligomerization, the redox relationship between Cr(II) and Cr(III) is fundamental. The oxidation of thermally stable Cr(II) η3-allyl complexes produces the corresponding cationic Cr(III) analogues. acs.org Structural comparisons reveal that oxidation from Cr(II) to Cr(III) alters metal-ligand bond distances, which can influence the reactivity and stability of catalytic intermediates. acs.org

Solution Chemistry and Speciation of Chromic Chloride

Hydrolysis and Aquation of Chromium(III) Chloride in Aqueous Solutions

In aqueous environments, the chromium(III) ion, derived from chromic chloride, exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. nih.gov This complex ion is acidic, with a pH for typical solutions in the range of 2 to 3. chemguide.co.uklibretexts.org The acidity arises from the hydrolysis of the coordinated water molecules, a process where the [Cr(H₂O)₆]³⁺ ion donates a proton to a solvent water molecule. libretexts.org This equilibrium can be represented as:

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

The hydrolysis of chromium(III) is a stepwise process, and with increasing pH, further deprotonation of the aqua ligands occurs, leading to the formation of various hydroxy complexes such as Cr(OH)²⁺, Cr(OH)₂⁺, and the neutral species Cr(OH)₃. nih.govnih.gov At sufficiently high pH, the soluble tetrahydroxochromate(III) ion, [Cr(OH)₄]⁻, can also be formed. nih.gov The equilibrium constants for these hydrolysis reactions have been a subject of extensive study. cost-nectar.eu

The process of aquation is also central to the solution chemistry of chromic chloride. When solid chromium(III) chloride, which often exists as the dark green hexahydrate [CrCl₂(H₂O)₄]Cl·2H₂O, is dissolved in water, the coordinated chloride ions are slowly replaced by water molecules. wikipedia.orgruc.dk This ligand substitution reaction proceeds through intermediate species, ultimately leading to the formation of the violet [Cr(H₂O)₆]³⁺ ion in solution. docbrown.info The rate of these substitution reactions is generally slow for chromium(III) complexes. ruc.dk

The speciation of chromium(III) in aqueous solution is highly dependent on pH. The table below, derived from hydrolysis constant data, illustrates the distribution of major monomeric chromium(III) species as a function of pH at a total chromium concentration of 1 mM.

| pH | % Cr³⁺ | % Cr(OH)²⁺ | % Cr(OH)₂⁺ |

| 2 | 99.8 | 0.2 | <0.1 |

| 3 | 98.2 | 1.8 | <0.1 |

| 4 | 84.7 | 15.1 | 0.2 |

| 5 | 39.8 | 58.1 | 2.1 |

| 6 | 4.8 | 70.3 | 24.9 |

Note: This table is illustrative and calculated based on published hydrolysis constants. The exact distribution can vary with ionic strength and temperature.

Anion Exchange Equilibria and Complex Formation in Solution

In the presence of chloride ions, the aqua ligands in the coordination sphere of chromium(III) can be replaced by chloride ions, leading to the formation of a series of aqua-chloro complexes. aip.orgresearchgate.net This anion exchange is an equilibrium process influenced by several factors, most notably the concentration of chloride ions and the pH of the solution.

The distribution of chromium(III) aqua-chloro species is strongly dependent on both pH and the total chloride concentration. docbrown.infonih.gov At low chloride concentrations, the fully aquated [Cr(H₂O)₆]³⁺ ion is the predominant species. nih.gov As the concentration of chloride ions increases, a stepwise substitution of water molecules by chloride ions occurs. nih.gov This leads to the formation of various chloro-complexes, each with a different charge. researchgate.nettandfonline.comtandfonline.com

A series of distinct chromium(III) aqua-chloro species have been identified in aqueous solutions of chromic chloride. docbrown.infonih.govrsc.org These species exist in equilibrium, and their relative abundance is dictated by the solution conditions. aip.org The primary species in this series are:

[Cr(H₂O)₆]³⁺ (Hexaaquachromium(III)) : This is the fully hydrated chromium(III) ion, which imparts a characteristic violet or grey-blue color to the solution. docbrown.info It is the dominant species in dilute aqueous solutions with low chloride concentrations. nih.gov

[Cr(H₂O)₅Cl]²⁺ (Pentaaquachlorochromium(III)) : The replacement of one water molecule by a chloride ion results in this divalent complex. aip.org

[Cr(H₂O)₄Cl₂]⁺ (Tetraaquadichlorochromium(III)) : Further substitution leads to this monovalent complex, which is often associated with the green color of many chromic chloride solutions. libretexts.orgwikipedia.orgaip.org The common hexahydrate form of chromic chloride, [CrCl₂(H₂O)₄]Cl·2H₂O, contains the trans isomer of this cation. wikipedia.org

[Cr(H₂O)₃Cl₃] (Triaquatrichlorochromium(III)) : In solutions with high chloride concentrations, this neutral complex can be formed. aip.orgrsc.org

The different charges of these complexes allow for their separation using techniques like ion-exchange chromatography. ruc.dk The varying compositions of these species also result in distinct colors of the solutions, which can shift from violet to green as the chloride concentration increases and the coordination environment of the chromium(III) ion changes. nih.gov

The following table summarizes the identified chromium(III) aqua-chloro species and their net charge:

| Species | Formula | Net Charge |

| Hexaaquachromium(III) | [Cr(H₂O)₆]³⁺ | +3 |

| Pentaaquachlorochromium(III) | [Cr(H₂O)₅Cl]²⁺ | +2 |

| Tetraaquadichlorochromium(III) | [Cr(H₂O)₄Cl₂]⁺ | +1 |

| Triaquatrichlorochromium(III) | [Cr(H₂O)₃Cl₃] | 0 |

Precipitation of Chromic Hydrate (B1144303) from Chromic Chloride Solutions

The addition of a base, such as sodium hydroxide (B78521) or aqueous ammonia, to a solution of chromic chloride leads to the precipitation of chromium(III) hydroxide, often referred to as chromic hydrate. docbrown.infoyoutube.com This occurs as the hydroxide ions in the solution react with the acidic protons of the coordinated water molecules of the chromium(III) aqua complexes. chemguide.co.uklibretexts.org

[Cr(H₂O)₆]³⁺(aq) + 3OH⁻(aq) → Cr(H₂O)₃(OH)₃ + 3H₂O(l)

If a strong base like sodium hydroxide is used, the precipitate can redissolve in excess base due to the formation of soluble hydroxo complexes, such as the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻. chemguide.co.uklibretexts.org However, with a weak base like aqueous ammonia, the chromium(III) hydroxide precipitate dissolves only to a limited extent in excess. libretexts.org The precipitation of trivalent chromium as its hydroxide is a common method for its removal from wastewater, although the presence of chloride ions can increase the solubility of the hydrated chromic oxide. tandfonline.comgoogle.com

Redox Chemistry of Chromium(II) and Chromium(III) Species in Solution

The redox chemistry involving chromium(II) and chromium(III) species is a significant aspect of the solution behavior of chromic chloride. Chromium(II) is a powerful reducing agent and is readily oxidized to the more stable chromium(III) state. docbrown.info In fact, oxygen in the air can rapidly oxidize chromium(II) to chromium(III). chemguide.co.uklibretexts.orglibretexts.org Conversely, the reduction of chromium(III) to chromium(II) can be achieved using strong reducing agents like zinc metal in an acidic solution. chemguide.co.uklibretexts.orglibretexts.org

The presence of even trace amounts of chromium(II) can significantly impact the reactivity of chromium(III) solutions. For example, anhydrous chromic chloride is notable for its slow dissolution in pure water. However, the introduction of a small amount of a reducing agent to generate Cr(II) dramatically accelerates the dissolution. This is because the chromium(II) species can act as a catalyst, facilitating the substitution of ligands on the chromium(III) center. wikipedia.org

The electron exchange between chromium(II) and chromium(III) complexes in solution is a classic example of an inner-sphere electron transfer mechanism. acs.org This process is greatly facilitated by the presence of a bridging ligand that can connect the two chromium centers. In chromic chloride solutions, the chloride ion is an effective bridging ligand.

The mechanism involves the formation of a bridged intermediate, such as [Cr(II)-Cl-Cr(III)], through which the electron is transferred. The chloride ion is simultaneously bonded to both the chromium(II) and chromium(III) ions in the transition state. After the electron transfer, the chromium that was initially in the +2 oxidation state becomes +3, and vice versa. This rapid exchange via a chloride bridge allows for the facile interconversion between the two oxidation states and explains the catalytic effect of Cr(II) on the ligand substitution reactions of Cr(III) complexes. wikipedia.org Studies on the kinetics of electron exchange have been performed with various chromium(III) complexes, including those with ammine and cyano ligands, further elucidating the details of these inner-sphere mechanisms. acs.orgacs.org

Theoretical and Computational Investigations of Chromic Chloride Systems

Density Functional Theory (DFT) Calculations on Chromium(III) Complexes

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules and materials. In the context of chromium(III) complexes, DFT calculations have been employed to optimize geometries, calculate vibrational frequencies, and simulate electronic absorption spectra. arabjchem.orgscirp.org These calculations can provide deeper insights into the relationship between the structure and spectral properties of Cr(III) complexes, with DFT-calculated vibrational modes often showing good agreement with experimental values. arabjchem.org DFT studies have also been used to determine the true oxidation state of the chromium center in various complexes, supplementing experimental techniques like X-ray absorption spectroscopy. researchgate.netacs.org For instance, DFT calculations have confirmed the presence of a Cr(III) ion in certain complexes containing organic π-radical ligands. acs.org The stability of different spin states in Cr(III) complexes has also been explored using DFT, indicating that the high spin state can be more stable than the low spin state in certain environments. arabjchem.org

Mechanistic Studies of Aquation and Ligand Exchange Processes

Computational methods, particularly DFT, have been instrumental in investigating the mechanisms of aquation and ligand exchange processes in chromium(III) complexes. These studies aim to understand how ligands, such as chloride or water, are substituted in the coordination sphere of Cr(III). Investigations into the aquation of dihalotetraaquachromium(III) complexes, including those relevant to nutritional supplements like chromium chloride, have explored various mechanistic pathways, such as associative interchange (Ia) and dissociative (D) mechanisms. researchgate.netmurdoch.edu.auresearchgate.net These studies highlight the importance of outer-sphere solvation in the reaction mechanism. murdoch.edu.auresearchgate.net At mild pH, the formation of conjugate base complexes can lead to a greater variety of species involved in halide-water exchange pathways. murdoch.edu.au The leaving group ability and trans-effect of halides in these substitution reactions have also been investigated computationally, showing trends such as I⁻ > Br⁻ > Cl⁻ for leaving group ability. researchgate.net

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies provide detailed information about the electronic structure of chromium(III) complexes, which is crucial for understanding their reactivity. These studies can involve analyzing molecular orbitals, charge distribution, and energy gaps. DFT methods are commonly used in these investigations to elucidate electronic structure and reactivity. scirp.org For example, quantum chemical calculations have been used to study the interaction of chromium ions with ligands, providing insights into binding energies and charge transfer. scirp.org The stability of the d³ electron configuration for Cr(III) in octahedral ligand fields makes chromium complexes key in identifying redox activity for various ligand systems. researchgate.net Studies have also explored the electronic structure of oxo-bridged dinuclear chromium(III) complexes, correlating electronic properties with magnetic behavior and the basicity of the oxo bridge. nih.gov

Modeling of Solution-Phase Equilibria and Speciation

Modeling of solution-phase equilibria and speciation is essential for understanding the behavior of chromic chloride in aqueous and other solvent systems. Speciation refers to the distribution of a chemical element among different chemical species in a system. Computational models, often combined with experimental data, can predict the prevalent forms of chromium(III) complexes under varying conditions such as concentration and pH. researchgate.netresearchgate.net For instance, models have been developed to study chemical equilibria in aqueous solutions of chromium sulfate, providing insights into chromium complexation over a range of concentrations. researchgate.net These models can help explain experimental observations related to the physicochemical properties of solutions, such as electric conductivity, viscosity, and light absorption. researchgate.net In concentrated NaOH solutions, modeling and experimental studies have investigated the solubility of Cr(OH)₃ and the speciation of chromium in the liquid and solid phases. osti.gov Comprehensive thermodynamic models are being developed to accurately predict chromium(III) aqueous chemistry, including solubilities and solution activities, across a wide range of conditions. researchgate.net

Thermodynamic Simulations for Synthesis Prediction

Thermodynamic simulations play a role in rational synthesis planning for chromium compounds, including chromic chloride. These simulations can predict the composition of gas phases and the partial pressures of individual components in chemical vapor transport processes. kobv.dersc.org By applying methods like CalPhaD, researchers can calculate gas phase equilibria within a temperature series to inform synthesis approaches. kobv.de Thermodynamic simulations have been used to predict the enrichment of this compound in deposited crystals during chemical vapor transport, guiding the synthesis of materials like Cr₁₋ₓRuₓCl₃ solid solutions. rsc.org These predictions help optimize synthesis parameters to obtain materials with desired compositions and morphologies. kobv.dersc.org

Chromic Chloride in Advanced Materials Science and Nanotechnology

Development of Advanced Coating Technologies for Durability and Wear Resistance

Chromic chloride is pivotal in advanced coating technologies aimed at improving substrate durability and wear resistance noahchemicals.com. Coatings containing CrCl₃ can exhibit excellent adherence and enhance both the durability and aesthetic appeal of treated surfaces noahchemicals.com. Hard chromium coatings, often applied through electroplating processes involving chromium ions (Cr³⁺), are widely used due to their high hardness, excellent wear resistance, low coefficient of friction, and protection against corrosion metalzenith.comresearchgate.net. These coatings typically possess a surface hardness exceeding 800 HV, with some reaching 1000 HV, significantly improving wear resistance compared to uncoated steel metalzenith.com. The microstructure of these coatings is generally fine, crystalline, and columnar, contributing to their high hardness and wear resistance metalzenith.com. The interface between the chromium coating and the substrate is metallurgically bonded, ensuring strong adhesion metalzenith.com. Thin dense chromium (TDC) coatings, for instance, are engineered to enhance hardness and wear resistance, featuring a dense, microcrack-free microstructure that provides excellent corrosion performance acs.org.

Chromate (B82759) Conversion Processes for Corrosion Resistance Enhancement

Chromic chloride enhances the chromate conversion process, a chemical treatment used to increase corrosion resistance on metal surfaces noahchemicals.com3erp.com. This process involves the application of a solution containing chromic acid or its derivatives to metals like aluminum, magnesium, and zinc, forming a thin, protective film 3erp.com. This film, primarily composed of chromates, acts as a barrier preventing contact between the metal surface and corrosive substances zintilon.com. The chromate conversion coating not only improves corrosion resistance but also enhances paint adhesion and electrical conductivity 3erp.com. The process chemically alters the metal surface, converting the outer layer into a protective film that inhibits oxidation and environmental degradation 3erp.com. The resulting film can also exhibit a self-healing property, where soluble chromates from surrounding areas can precipitate on exposed metal surfaces if the coating is scratched, providing self-repair zintilon.com.

Research into Magnetic Materials and Electronics

Chromium chloride is being investigated for its potential in materials science, particularly in the development of magnetic materials and in the field of nanotechnology, with increasing demand in the electronics sector due to its conductive properties and stability marketresearchintellect.comacs.org.

Conductive Properties and Stability in Electronics

The electronics industry is seeing a surge in this compound usage due to its conductive properties and stability marketresearchintellect.com. It finds applications in the development of electronic components and semiconductors, where it contributes to enhancing performance and longevity marketresearchintellect.com. Chloride compounds, in general, can conduct electricity when fused or dissolved in water americanelements.com. Research has explored the electrical properties of films incorporating this compound, showing that both direct current (DC) and alternating current (AC) electrical conductivity can increase with higher CrCl₂ concentration and temperature slideshare.net.

Semiconductors and Electronic Components

This compound is finding applications in electronic components and semiconductors marketresearchintellect.com. Chemistry plays an essential role in the manufacturing of semiconductors, printed circuit boards, display materials, and other electronic components americanchemistry.com. While the specific mechanisms involving chromic chloride in semiconductor function are complex, its inclusion in materials for this sector highlights its potential utility marketresearchintellect.com. Research into layered transition-metal compounds like CrCl₃ is exploring their potential in electronic and spintronic devices, noting that their electronic and magnetic properties can be tuned arxiv.org.

Nanoscale Structures and Nanocomposites

Material science is an area where this compound is making advancements, particularly in the realm of nanotechnology marketresearchintellect.com. Its chemical composition allows for the development of advanced materials, such as metal-organic frameworks and nanocomposites marketresearchintellect.com. Researchers are investigating its potential for creating nanoscale structures for high-tech applications marketresearchintellect.com. Nanocomposites, solid substances made of multiple phases with at least one dimension in the nanoscale range, offer enhanced properties due to their high surface-to-volume ratio acs.org. The incorporation of nanoparticles, such as chromium oxide nanoparticles derived from precursors like chromic chloride, into polymer blends can influence the structural, optical, thermal, and electrical properties of the resulting nanocomposites researchgate.net.

Metal-Organic Frameworks (MOFs)

Chromium-based Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters connected by organic linkers, forming porous structures nih.govresearchgate.net. Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) can be used as a starting material for the synthesis of chromium-based MOFs researchgate.netrasayanjournal.co.in. These MOFs possess high porosity and large surface areas, with tunable pore sizes and functionalities, making them suitable for various applications, including gas storage and adsorption nih.govresearchgate.net. For instance, chromium-based MOFs have been synthesized and investigated for applications such as carbon dioxide adsorption and the adsorption of hazardous pollutants like hydrogen chloride researchgate.netingentaconnect.com. MOFs are also being explored as dual-function sorbent/photocatalysts for the photoreduction and immobilization of chromium species, such as the conversion of toxic hexavalent chromium (Cr(VI)) to less toxic trivalent chromium (Cr(III)) mdpi.com.

Synthesis of Silver Nanowires Utilizing Chromic Chloride

The synthesis of silver nanowires (AgNWs) is an active area of research, with ongoing efforts to control their length, diameter, and yield for various applications, including flexible electronics and transparent conductors. researchgate.netscispace.comossila.comespublisher.comrsc.org Chromic chloride has been utilized in the synthesis of silver nanowires, offering a method for achieving high yields and lengths. researchgate.netscispace.com

In one proposed method for high-yield synthesis of long AgNWs, chromic chloride is used in conjunction with a stable reaction environment. The presence of Cr³⁺ ions is shown to quickly restore adsorbed atomic oxygen, effectively preventing oxidative etching. scispace.com The oxidation of Cr²⁺ to Cr³⁺ has a lower standard electrode potential, contributing to a more stable reaction environment that avoids disturbing the growth of the {111} reactive sites of the nanowires. scispace.com This process has demonstrated the capability to improve the yield and length of AgNWs, with reported lengths exceeding 75 μm and even reaching 160 μm, and yields over 90%. scispace.com

The synthesis typically involves mixing solutions of silver nitrate (B79036) (AgNO₃), poly(vinylpyrrolidone) (PVP), and chromic chloride (CrCl₃) at specific concentrations. researchgate.netscispace.com This mixture is then subjected to a hydrothermal synthesis process at elevated temperatures, such as 160°C, for a set duration. scispace.com Following the reaction, the resulting AgNWs are washed and redispersed for characterization and further use. scispace.com

Chromic chloride, along with other transition metal halide salts like FeCl₃ and CoCl₂, can be used to avoid the spontaneous oxidation of silver during synthesis. nih.gov These transition metal ions are initially reduced by ethylene (B1197577) glycol and subsequently scavenge oxygen from the surface of silver nanocrystals, while chloride ions help stabilize the silver ions. nih.gov

Core/Shell Nanocapsules for Controlled Release

Chromium(III), often in the form of chromic chloride, is used in the preparation of core/shell nanocapsules, particularly for applications requiring controlled release. researchgate.netresearchgate.netonepetro.org These nanocapsules typically consist of an aqueous core containing the substance to be released, encapsulated within a polymeric shell. researchgate.netnih.gov